4-butyl-N-(4-hydroxyphenyl)benzamide
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Overview
Description
4-butyl-N-(4-hydroxyphenyl)benzamide is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzamide, characterized by the presence of a butyl group and a hydroxyphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 4-hydroxybenzoic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(4-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-butyl-N-(4-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butyl-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the butyl group provides hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(4-hydroxyphenyl)benzamide: Similar structure but with a tert-butyl group instead of a butyl group.
4-hydroxy-N-phenylbenzamide: Lacks the butyl group, leading to different chemical properties and reactivity.
Uniqueness
4-butyl-N-(4-hydroxyphenyl)benzamide is unique due to the presence of both a butyl group and a hydroxyphenyl group, which confer specific chemical and biological properties. The butyl group enhances hydrophobic interactions, while the hydroxy group allows for hydrogen bonding, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-butyl-N-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C17H19NO2/c1-2-3-4-13-5-7-14(8-6-13)17(20)18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3,(H,18,20) |
InChI Key |
ARFWGIOCBNJMET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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